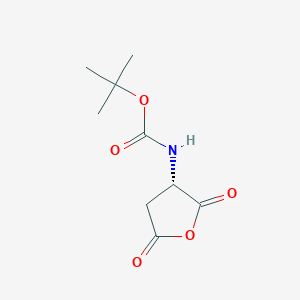

Boc-L-aspartic anhydride

Description

BenchChem offers high-quality Boc-L-aspartic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-aspartic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S)-2,5-dioxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-9(2,3)15-8(13)10-5-4-6(11)14-7(5)12/h5H,4H2,1-3H3,(H,10,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSWWCAEJQQFGG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545977 | |

| Record name | tert-Butyl [(3S)-2,5-dioxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30750-74-4 | |

| Record name | tert-Butyl [(3S)-2,5-dioxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the FT-IR Spectrum of Boc-L-aspartic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-tert-butoxycarbonyl-L-aspartic anhydride (Boc-L-aspartic anhydride). As a crucial intermediate in peptide synthesis and drug development, understanding its spectral characteristics is paramount for identity confirmation, purity assessment, and monitoring reaction kinetics. This document elucidates the theoretical basis for its infrared absorption, details the expected characteristic vibrational modes, and provides a robust experimental protocol for acquiring a high-quality spectrum.

Introduction: The Role of FT-IR in Peptide Chemistry

In the intricate world of peptide synthesis, the precise control and characterization of intermediates are fundamental to achieving the desired final product with high purity and yield. Boc-L-aspartic anhydride is a key building block, enabling the introduction of an aspartic acid residue into a peptide chain. The formation of the cyclic anhydride activates the carboxylic acid groups for subsequent coupling reactions.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such intermediates.[1] By probing the vibrational modes of the molecule's functional groups, FT-IR provides a unique spectral fingerprint, allowing for the confirmation of the anhydride ring formation and the integrity of the Boc-protecting group. This guide will delve into the specific spectral features of Boc-L-aspartic anhydride, providing the necessary insights for researchers in the field.

Interpreting the FT-IR Spectrum of Boc-L-aspartic Anhydride

The FT-IR spectrum of Boc-L-aspartic anhydride is a composite of the vibrational modes of its constituent functional groups: the cyclic anhydride, the carbamate (Boc group), and the aliphatic backbone. The most diagnostically significant region is the carbonyl stretching region (1600-1900 cm⁻¹), where the anhydride and carbamate C=O absorptions appear.

The Anhydride Signature: Coupled Carbonyl Stretches

A hallmark of a cyclic anhydride is the presence of two distinct carbonyl (C=O) stretching bands.[2] This phenomenon arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups coupled through the shared oxygen atom. For saturated cyclic anhydrides, these bands are typically observed at higher wavenumbers compared to open-chain anhydrides.[2]

-

Asymmetric C=O Stretch: This higher frequency band is expected to be strong and is a definitive indicator of anhydride formation.

-

Symmetric C=O Stretch: This lower frequency band is also strong and, in conjunction with the asymmetric stretch, confirms the cyclic anhydride structure.

The successful conversion of Boc-L-aspartic acid to its anhydride will be marked by the disappearance of the broad O-H stretch from the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of these two characteristic anhydride C=O peaks.[3]

The Boc Protecting Group Vibrations

The N-tert-butoxycarbonyl (Boc) protecting group has its own set of characteristic infrared absorptions. The most prominent of these is the carbamate C=O stretch, which typically appears in the range of 1680-1720 cm⁻¹. Additionally, the C-O stretching of the carbamate and the N-H bending will be present.

Aliphatic and Other Vibrations

The spectrum will also feature absorptions corresponding to the C-H stretching and bending of the aliphatic backbone and the tert-butyl group of the Boc protecting moiety. The N-H stretch of the carbamate group is also a key feature, typically appearing in the region of 3200-3400 cm⁻¹.

Summary of Expected Characteristic Absorptions

The following table summarizes the anticipated key vibrational frequencies for Boc-L-aspartic anhydride.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Notes |

| N-H (Carbamate) | Stretching | 3200 - 3400 | Medium | Confirms the presence of the Boc-protected amine. |

| C-H (Aliphatic & t-Butyl) | Stretching | 2850 - 3000 | Medium-Strong | |

| C=O (Anhydride) | Asymmetric Stretch | ~1850 | Strong | Key indicator of cyclic anhydride formation. |

| C=O (Anhydride) | Symmetric Stretch | ~1780 | Strong | Key indicator of cyclic anhydride formation. |

| C=O (Carbamate) | Stretching | 1680 - 1720 | Strong | Characteristic of the Boc protecting group. |

| N-H (Carbamate) | Bending | 1500 - 1550 | Medium | Often coupled with C-N stretching (Amide II band). |

| C-O (Anhydride) | Stretching | 1200 - 1300 | Strong | |

| C-O (Carbamate) | Stretching | 1150 - 1170 | Strong |

Experimental Protocol for FT-IR Analysis

This section provides a detailed, self-validating methodology for obtaining a high-quality FT-IR spectrum of Boc-L-aspartic anhydride.

Materials and Equipment

-

Boc-L-aspartic anhydride (solid)

-

Potassium bromide (KBr), FT-IR grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer (e.g., Bruker Tensor series, Thermo Fisher Nicolet series)

-

Nitrogen purge gas (optional, for enhanced signal-to-noise)

Step-by-Step Sample Preparation (KBr Pellet Method)

The KBr pellet method is a widely used technique for analyzing solid samples.

-

Drying: Ensure both the KBr and the Boc-L-aspartic anhydride sample are thoroughly dry to avoid interference from water absorption bands (broad peak around 3400 cm⁻¹ and a weaker band around 1640 cm⁻¹). This can be achieved by drying in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours.

-

Grinding: In a dry environment (e.g., under a nitrogen atmosphere or in a glove box), grind approximately 1-2 mg of Boc-L-aspartic anhydride with 100-200 mg of desiccated KBr in an agate mortar and pestle. The grinding should be thorough to ensure a fine, homogenous powder.

-

Pellet Formation: Transfer the ground powder to the pellet-forming die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Visual Inspection: A high-quality pellet should be clear and free of cracks or cloudiness. Opacity can lead to scattering of the infrared beam and a poor-quality spectrum.

Data Acquisition

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as the instrumental response.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow Diagram

The following diagram illustrates the key steps in the FT-IR analysis of Boc-L-aspartic anhydride.

Sources

Methodological & Application

Application Notes & Protocols: TFA-Mediated Deprotection of Boc-Aspartic Acid Side Chains

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of orthogonal protection strategies in solid-phase peptide synthesis (SPPS), particularly for masking the reactive side chain of aspartic acid (Asp). Its removal via trifluoroacetic acid (TFA) is a critical step in synthesizing peptides. However, this deprotection is frequently complicated by a significant side reaction: aspartimide formation. This guide provides a comprehensive overview of the TFA-mediated deprotection mechanism for Boc-protected aspartic acid (Asp(OtBu)), delves into the causality of aspartimide formation, and presents detailed, field-proven protocols designed to maximize deprotection efficiency while minimizing side product generation. This document is intended for researchers, scientists, and professionals in drug development engaged in peptide synthesis.

Introduction: The Role of Asp(OtBu) in Peptide Synthesis

Aspartic acid is a functionally significant amino acid, contributing to the structural and biological properties of peptides and proteins. During synthesis, its β-carboxylic acid side chain must be protected to prevent unwanted reactions. The tert-butyl (tBu) ester is a widely used protecting group due to its stability under the basic conditions used for Fmoc removal and its lability to strong acids like TFA.[1] This orthogonality is fundamental to the widely adopted Fmoc/tBu SPPS strategy.[1]

The final "global deprotection" step, where TFA cleaves the synthesized peptide from the resin support and simultaneously removes side-chain protecting groups, is a critical juncture. For Asp(OtBu), this process generates a free carboxylic acid. However, it also creates conditions ripe for intramolecular cyclization, leading to the formation of a five-membered succinimide ring known as aspartimide.[2][3][4] This side reaction is a notorious challenge in peptide chemistry, as it can lead to a mixture of difficult-to-separate byproducts, including α- and β-aspartyl peptides and their racemized forms, ultimately reducing the yield and purity of the target peptide.[3][4]

The Deprotection Mechanism & The Scavenger Imperative

The cleavage of the tert-butyl group from the aspartic acid side chain is an acid-catalyzed process. The reaction proceeds through the protonation of the ester oxygen by TFA, followed by the elimination of a stable tert-butyl carbocation.[5]

Mechanism of TFA-Mediated Deprotection:

-

Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by TFA.

-

Carbocation Formation: The C-O bond cleaves, releasing a highly reactive and electrophilic tert-butyl carbocation (t-Bu⁺).[5]

-

Formation of Free Carboxylic Acid: The resulting protonated carboxylic acid is deprotonated to yield the desired free aspartic acid side chain.

The liberated tert-butyl carbocations are problematic. These electrophiles can be "scavenged" by nucleophilic residues within the peptide sequence, such as methionine or tryptophan, leading to unwanted alkylation. To prevent this, "scavenger" molecules are added to the TFA cleavage cocktail.[6][7] These scavengers are electron-rich compounds that efficiently trap the carbocations.[7][8]

Common scavengers and their roles are summarized below:

| Scavenger | Chemical Role & Purpose | Typical Concentration |

| Triisopropylsilane (TIS) | A highly effective carbocation scavenger. It acts as a hydride donor, reducing the carbocation to isobutane.[8] | 2.5% - 5% (v/v) |

| Water (H₂O) | Acts as a competing nucleophile to trap carbocations. Critically, it also helps to hydrolyze any aspartimide that forms, reverting it to the desired aspartic acid. | 2.5% - 5% (v/v) |

| 1,2-Ethanedithiol (EDT) | A thiol-based scavenger particularly effective at protecting cysteine residues and reducing methionine sulfoxide.[9] | 2.5% (v/v) |

| Thioanisole | An aromatic thiol that serves as a carbocation scavenger, particularly useful for protecting tryptophan. | 5% (v/v) |

The choice of cleavage cocktail is dictated by the peptide's amino acid composition. A standard and highly effective cocktail for most sequences is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[10]

The Challenge of Aspartimide Formation

Aspartimide formation is the most significant side reaction associated with the deprotection of Asp(OtBu). It is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs.[2][4]

The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. This deprotonated nitrogen then acts as an intramolecular nucleophile, attacking the side-chain carbonyl carbon to form a five-membered succinimide ring.[3]

This cyclic intermediate is unstable and susceptible to nucleophilic attack. Ring-opening can occur in two ways:

-

Attack at the α-carbonyl: This regenerates the desired α-aspartyl peptide linkage.

-

Attack at the β-carbonyl: This results in an isomeric peptide with a β-aspartyl linkage, where the peptide backbone continues from the side chain carboxyl group.

Furthermore, the aspartimide intermediate is prone to racemization at the α-carbon, leading to the formation of D-aspartyl peptides.[4] These byproducts often have similar masses and chromatographic retention times to the target peptide, making purification exceedingly difficult.

Below is a diagram illustrating the pathway of aspartimide formation and subsequent reactions.

Caption: Mechanism of Aspartimide Formation and Resulting Byproducts.

Optimized Protocols for Deprotection

To ensure successful deprotection with minimal side product formation, careful attention to the protocol is essential. The following protocols are designed for robustness and are validated for a wide range of peptide sequences.

Standard Deprotection Protocol (Reagent K Variant)

This protocol is a robust, general-purpose method suitable for most peptides, including those with sensitive residues like Cys, Met, and Trp.[11]

Workflow Diagram:

Caption: Standard Workflow for Peptide Cleavage and Deprotection.

Materials:

-

Peptide-bound resin (dried)

-

Trifluoroacetic Acid (TFA), reagent grade

-

Deionized Water

-

Phenol

-

Thioanisole

-

1,2-Ethanedithiol (EDT)

-

Triisopropylsilane (TIS)

-

Cold (4°C) diethyl ether or methyl tert-butyl ether (MTBE)

-

Reaction vessel with frit

-

Centrifuge tubes

Cleavage Cocktail Preparation (Reagent K): Prepare the following mixture in a fume hood. Caution: TFA is highly corrosive.

-

82.5% TFA

-

5% Phenol

-

5% Water

-

5% Thioanisole

-

2.5% 1,2-Ethanedithiol (EDT)

Step-by-Step Procedure:

-

Place the dried peptide-resin (typically 50-100 mg) into a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (a minimum of 10 mL per gram of resin is recommended).

-

Seal the vessel and allow the mixture to react at room temperature with gentle agitation for 2-3 hours. Reaction time may be extended for complex peptides, but this can increase the risk of side reactions.

-

After the reaction is complete, filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

-

In a centrifuge tube, add the TFA solution to a 10-fold volume of cold diethyl ether to precipitate the peptide.

-

Centrifuge the mixture (e.g., at 3000 x g for 5 minutes) to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet twice more with cold ether, centrifuging and decanting each time to remove residual scavengers.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol for Aspartimide-Prone Sequences

For sequences known to be highly susceptible to aspartimide formation (e.g., -Asp-Gly-), a modified approach using a milder cleavage cocktail or reduced temperature can be beneficial.

Key Modifications:

-

Lower Temperature: Performing the cleavage at a reduced temperature (e.g., 4°C or on an ice bath) can significantly slow the rate of the intramolecular cyclization reaction.[12]

-

Reduced TFA Concentration: While less common, a two-stage cleavage can be employed. An initial treatment with a lower concentration of TFA (e.g., 10-20% in Dichloromethane) can sometimes selectively deprotect side chains with less risk of aspartimide formation, though this may not be sufficient for full cleavage from the resin.[6]

Recommended Cocktail (TFA/TIS/H₂O):

-

95% TFA

-

2.5% Triisopropylsilane (TIS)

-

2.5% Water

Procedure: Follow the standard protocol (4.1), but execute Step 3 at 4°C for 4-6 hours. Monitor the reaction progress by taking small aliquots, precipitating the peptide, and analyzing via HPLC-MS.

Analytical Verification and Troubleshooting

Verification: The success of the deprotection and the extent of any side reactions should always be verified analytically.

-

HPLC: Reversed-phase HPLC is the primary tool for assessing the purity of the crude peptide. Aspartimide and β-aspartyl byproducts often appear as distinct peaks, typically eluting close to the main product peak.[12]

-

Mass Spectrometry (MS): LC-MS analysis is crucial for confirming the identity of the product and byproducts.

-

Aspartimide formation results in a mass loss of 18 Da (loss of H₂O) compared to the target peptide.

-

α- and β-aspartyl peptides will have the same mass as the target peptide but different retention times on HPLC.

-

Troubleshooting:

-

Incomplete Deprotection: If MS data shows residual Boc or tBu groups, extend the cleavage time or increase the temperature to room temperature if the reaction was performed in the cold. Incomplete removal of tBu from Ser or Thr residues can occur with reduced TFA content.[6]

-

High Levels of Aspartimide: If the -18 Da peak is significant, future syntheses of this sequence should use the low-temperature protocol. Alternatively, consider using specialized Fmoc-Asp derivatives with bulkier side-chain protecting groups (e.g., OMpe, OBno) which are designed to sterically hinder the cyclization reaction.[3][4]

Conclusion

The TFA-mediated deprotection of the Boc-aspartic acid side chain is a fundamental yet challenging step in peptide synthesis. A thorough understanding of the deprotection mechanism and the competing aspartimide formation pathway is critical for success. By selecting an appropriate cleavage cocktail with effective scavengers and optimizing reaction conditions such as time and temperature, researchers can significantly improve the yield and purity of their target peptides. The protocols and insights provided in this guide offer a robust framework for navigating this critical process in peptide drug discovery and development.

References

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications - Organic Process Research & Development. [Link]

-

Aspartimide Formation. Iris Biotech GmbH. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library - ChemBioChem. [Link]

-

Advancing sustainable peptide synthesis. Royal Society of Chemistry - Green Chemistry. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Europe PMC. [Link]

-

Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. [Link]

-

FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central (PMC). [Link]

-

Cleavage Cocktails; Reagent K. Aapptec Peptides. [Link]

-

Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. RSC Publishing. [Link]

-

Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed. [Link]

-

What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? ResearchGate. [Link]

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

Sources

- 1. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. peptide.com [peptide.com]

- 12. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]

selective deprotection of Boc group in the presence of other protecting groups

An Application Guide for the Organic Chemist

Introduction: The Central Role of the Boc Protecting Group

In the intricate art of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the ability to selectively mask and unmask functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its ease of installation and general stability towards nucleophiles, bases, and hydrogenolysis conditions.[1][2] This stability, however, is contrasted by its predictable lability under acidic conditions, which forms the cornerstone of its utility.[2][3]

The primary challenge for the synthetic chemist arises when a molecule contains multiple acid-sensitive functionalities or other protecting groups. A brute-force acidic deprotection can lead to a cascade of unintended reactions, resulting in low yields and complex purification challenges. This guide provides a detailed exploration of the strategies and protocols required to selectively cleave the Boc group while preserving the integrity of other protecting groups, a concept known as orthogonal protection .[4][5] We will delve into the mechanistic underpinnings of Boc deprotection, provide detailed, field-tested protocols, and offer insights into troubleshooting common challenges.

The Mechanism: Understanding the Acid-Catalyzed Cleavage

The deprotection of a Boc-protected amine proceeds through an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, which significantly weakens the C-O bond of the tert-butyl group.[3][6] This is followed by the departure of the stable tert-butyl cation, forming a transient carbamic acid intermediate. This intermediate is highly unstable and rapidly decarboxylates (loses CO₂) to yield the free amine.[3][6] Under the acidic reaction conditions, the newly liberated amine is typically protonated to form its corresponding salt.

The generation of the highly reactive tert-butyl cation is a critical aspect of this mechanism.[7] This electrophilic species can cause unwanted side reactions by alkylating nucleophilic residues within the substrate, such as the indole ring of tryptophan or the thioether of methionine.[7] This necessitates the use of "scavengers" in many protocols to trap the cation and prevent these side reactions.

Caption: Orthogonality of common amine protecting groups.

Selective Deprotection Protocols and Strategies

The choice of reagent and conditions for Boc deprotection is dictated entirely by the other functional groups present in the molecule.

Scenario 1: Preserving Base-Labile and Hydrogenolysis-Labile Groups

This is the most straightforward scenario. Groups like Fluorenylmethyloxycarbonyl (Fmoc), esters, Carboxybenzyl (Cbz), and benzyl (Bn) ethers are stable to the acidic conditions typically used for Boc removal.

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)

This is the most common and robust method for Boc cleavage.

-

Preparation: Dissolve the Boc-protected substrate in a minimal amount of an appropriate solvent, typically dichloromethane (DCM).

-

Reagent Addition: At 0 °C, add a solution of 20-50% TFA in DCM. If the substrate contains sensitive residues like tryptophan or methionine, include a scavenger such as triisopropylsilane (TIS) or thioanisole (5% v/v).

-

Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture in vacuo. The resulting amine is obtained as a TFA salt. It can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an extractive workup.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is also highly effective and results in the hydrochloride salt of the amine, which can be more crystalline and easier to handle than the TFA salt.

-

Preparation: Dissolve the substrate in a suitable solvent like dioxane, methanol, or ethyl acetate.

-

Reagent Addition: Add a 4M solution of HCl in dioxane (typically 5-10 equivalents).

-

Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Workup: Concentrate the solvent in vacuo. Often, the hydrochloride salt will precipitate and can be collected by filtration. Alternatively, the solvent can be removed, and the residue triturated with diethyl ether to induce precipitation.

Scenario 2: Preserving Other Acid-Labile Groups (The Selectivity Challenge)

Cleaving a Boc group in the presence of other acid-labile groups, such as tert-butyl (tBu) esters or trityl (Trt) ethers, requires carefully controlled, milder conditions. The Boc group is generally more sensitive to acid than tBu esters, allowing for a window of selectivity. [7] Protocol 3: Mild Deprotection using Catalytic Methanesulfonic Acid

This method leverages a strong acid in catalytic amounts, often in a solvent system that moderates its activity, to achieve selectivity. [8]

-

Preparation: Dissolve the substrate in a solvent mixture, such as tert-butyl acetate/DCM (4:1 v/v). [8]2. Reagent Addition: Cool the solution to 0 °C and add methanesulfonic acid (1.5–3.0 equivalents) dropwise. [8]3. Reaction: Stir the reaction at 0 °C to room temperature, carefully monitoring its progress every 15-30 minutes. Over-running the reaction can lead to the cleavage of other acid-labile groups.

-

Workup: Once the starting material is consumed, quench the reaction by adding it to a cold, stirred solution of saturated aqueous NaHCO₃. Extract the product with an organic solvent, dry (e.g., with Na₂SO₄), and concentrate in vacuo.

Alternative Mild & Non-Acidic Methods

For exceptionally sensitive substrates, non-traditional methods may be required.

-

Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM or Cerium(III) chloride heptahydrate with sodium iodide (CeCl₃·7H₂O/NaI) in acetonitrile can selectively cleave Boc groups, often leaving t-butyl esters intact. [2][9]* TMSI (Trimethylsilyl Iodide): This reagent provides a nearly neutral method for Boc deprotection. The reaction is typically fast and performed in DCM or chloroform at room temperature. [2][10]* Oxalyl Chloride/Methanol: A recently reported mild method involves using oxalyl chloride in methanol. This system deprotects a wide range of N-Boc compounds at room temperature and is notable for its functional group tolerance, even in cases where standard TFA or HCl protocols fail. [1]The mechanism is proposed to be more complex than simple in situ generation of HCl. [1][11]

Data and Method Summary

| Method | Reagents | Typical Solvents | Key Advantages | Limitations / Considerations | Compatible With | Incompatible With |

| Standard Acidic | 20-50% TFA | DCM | Fast, reliable, volatile byproduct | Harsh; requires scavengers for sensitive residues | Fmoc, Cbz, Bn, Ac | tBu, Trt, Pbf, other highly acid-labile groups |

| Standard Acidic | 4M HCl | Dioxane, EtOAc, MeOH | Forms crystalline HCl salts | Dioxane is a peroxide former and should be handled with care | Fmoc, Cbz, Bn, Ac | tBu, Trt, Pbf, other highly acid-labile groups |

| Mild Brønsted Acid | H₂SO₄ or MeSO₃H (1.5-3 eq) | tBuOAc/DCM | Selectivity for Boc over tBu esters possible | Requires careful monitoring to avoid over-reaction | tBu esters (with care), Fmoc, Cbz | Trt, highly sensitive groups |

| Lewis Acid | ZnBr₂ or CeCl₃/NaI | DCM, MeCN | High selectivity, mild conditions | Can be substrate-dependent, metal contamination | tBu esters, Fmoc, Cbz | May chelate to certain functional groups |

| Non-Acidic | TMSI | DCM, CHCl₃ | Neutral conditions, very fast | Reagent is moisture-sensitive | tBu esters, acid-sensitive groups | Silyl ethers, other silyl-labile groups |

| Novel Mild | (COCl)₂ / MeOH | Methanol | Excellent functional group tolerance | Newer method, mechanism less established | Ester bonds, sensitive heterocycles | Base-labile groups (due to potential side reactions) |

Troubleshooting and Practical Insights

-

tert-Butylation Side Product: The primary culprit is the free tert-butyl cation. Solution: Always include a scavenger like triisopropylsilane (TIS), thioanisole, or anisole when deprotecting substrates with nucleophilic sites (Trp, Met, Cys). [7][12]* Incomplete Reaction: This can occur with sterically hindered Boc groups or if the acid is not strong enough or has degraded (e.g., old TFA). Solution: Increase the reaction time, temperature (with caution), or the concentration of the acid. Ensure reagents are fresh.

-

Degradation of Product: If the target molecule is itself acid-sensitive, standard conditions may be too harsh. Solution: Switch to a milder protocol (e.g., Lewis acids, TMSI, or catalytic MeSO₃H). [8][10]Diluting the reaction mixture can also sometimes temper the reactivity. [10]* Solvent Choice: While DCM is common, its environmental and health impacts are a concern. [7]Consider greener alternatives like 2-MeTHF or ethyl acetate where possible, although reaction kinetics may change. Avoid protic solvents like methanol with TFA unless the formation of a methyl ester is desired or known to be unproblematic.

Conclusion

The selective deprotection of the Boc group is a fundamental operation that requires a nuanced understanding of reaction mechanisms and the principles of orthogonal protection. While strong acids like TFA and HCl remain the workhorses for robust substrates, the modern synthetic chemist must be equipped with a diverse toolkit of milder and more selective methods to tackle the challenges presented by complex, polyfunctional molecules. By carefully selecting the deprotection conditions based on the substrate's other functionalities, researchers can navigate these challenges effectively, ensuring high yields and product purity on the path to their synthetic targets.

References

-

Agyei-Owusu, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

-

Bartoli, G., et al. (2000). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]

-

Agyei-Owusu, K., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

-

Kocsis, L., et al. (2024). Selective thermal deprotection of N-Boc protected amines in continuous flow. Organic Process Research & Development. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

-

Naskar, S., & Giri, R. (2019). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate. Available at: [Link]

-

Lister, T., & Garcia, F. (2009). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

Sources

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

large-scale synthesis of peptides using Boc-L-aspartic anhydride

Application Note & Protocol

Topic: Large-Scale Synthesis of Peptides Using Boc-L-Aspartic Anhydride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Boc-L-Aspartic Anhydride in Industrial Peptide Synthesis

The production of therapeutic peptides on a large scale is a cornerstone of modern pharmaceutical manufacturing.[1] Solid-Phase Peptide Synthesis (SPPS), a revolutionary method developed by Bruce Merrifield, remains a dominant strategy due to its efficiency and scalability.[2][3] Within the SPPS paradigm, two primary chemical strategies have been established: Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. While Fmoc-SPPS is prevalent in research settings, Boc-SPPS offers distinct advantages for large-scale synthesis, including lower-cost reagents and typically higher solvation of the growing peptide chain.[3]

Aspartic acid (Asp) is a frequently occurring amino acid in therapeutic peptides, but its incorporation presents a significant chemical challenge: the propensity to form an aspartimide side product.[4] This intramolecular cyclization leads to a mixture of difficult-to-separate impurities, including α- and β-peptides and their racemized analogues, which severely impacts the final yield and purity of the target peptide.[4][5]

This application note provides a detailed guide for the strategic use of Boc-L-aspartic anhydride in large-scale Boc-SPPS. As a pre-activated species, the anhydride facilitates rapid and efficient coupling, a critical factor in minimizing cycle times and maximizing throughput in an industrial setting. We will delve into the mechanistic rationale, provide a robust, step-by-step protocol, and address critical process parameters and troubleshooting strategies to ensure a high-purity final product.

Mechanistic Rationale: Balancing Reactivity with Side Reaction Control

The use of an anhydride for amino acid coupling is a well-established method to accelerate amide bond formation. Boc-L-aspartic anhydride is an intramolecular cyclic anhydride, making it a highly reactive acylating agent.

The Coupling Reaction

The primary reaction involves the nucleophilic attack of the free N-terminal amine of the resin-bound peptide on one of the carbonyl carbons of the anhydride ring. This opens the ring and forms the desired peptide bond. The key to success is to favor the attack at the α-carbonyl, leading to the correct peptide backbone. While reactions with cyclic anhydrides can sometimes yield mixtures of regioisomers, the steric and electronic environment of the Boc-protected α-amino group generally directs the reaction favorably.[6]

The Challenge: Aspartimide Formation

Aspartimide formation is the most critical side reaction associated with aspartic acid residues.

-

During Fmoc Synthesis (Base-Catalyzed): In the more commonly discussed Fmoc strategy, aspartimide formation is catalyzed by the strong base (typically piperidine) used for Fmoc deprotection. The base deprotonates the backbone amide nitrogen following the Asp residue, which then attacks the side-chain ester, leading to the cyclic imide.[4][5]

-

During Boc Synthesis (Acid-Catalyzed): In Boc-SPPS, the repetitive deprotection steps are performed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which do not promote this side reaction.[5] Therefore, Boc chemistry inherently minimizes the risk of aspartimide formation during the chain assembly. The primary risk in the Boc strategy arises during the final, harsh acidolytic cleavage step (e.g., with hydrogen fluoride, HF), which can catalyze aspartimide formation.[5]

The use of specific side-chain protecting groups, such as cyclohexyl ester (OcHex), has historically been employed in Boc chemistry to minimize this final cleavage-induced side reaction.[5] This protocol will assume the use of a standard side-chain protecting group like benzyl ester (OBzl) on the Boc-L-aspartic anhydride, with a focus on optimizing the coupling and final cleavage steps to mitigate side product formation.

Caption: Key pathways in using Boc-Asp anhydride.

Large-Scale Synthesis Protocol: A Validated Workflow

This protocol outlines the synthesis of a generic peptide on a multi-gram scale using Boc-SPPS. It includes the critical steps for incorporating a Boc-L-aspartic anhydride derivative.

Materials and Equipment

-

Solid Support: Merrifield resin or PAM resin pre-loaded with the C-terminal amino acid (0.5-1.0 mmol/g substitution).[7]

-

Amino Acids: Boc-protected amino acids; Boc-L-Asp(OBzl)-anhydride.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

-

Reagents:

-

Deprotection: 50% Trifluoroacetic acid (TFA) in DCM.[7]

-

Neutralization: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.[2]

-

Coupling: HBTU/HCTU or DIC/HOBt for standard amino acids.

-

Cleavage: Anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole, p-cresol). Note: HF is extremely hazardous and requires a specialized apparatus and trained personnel.[7]

-

-

Equipment: Large-scale peptide synthesis vessel with mechanical overhead stirring and a filtration system, HPLC for purification and analysis, lyophilizer.[1]

Experimental Workflow

The synthesis follows a cyclical process of deprotection, neutralization, and coupling for each amino acid to be added.

Caption: Cyclical workflow for Boc-Solid Phase Peptide Synthesis.

Step-by-Step Methodology

(Based on 100g of resin at 0.8 mmol/g substitution)

-

Resin Swelling:

-

Add the peptide-resin to the synthesis vessel.

-

Wash with DCM (3 x 1.5 L) for 5 minutes each time with mechanical stirring.

-

Drain the solvent completely after the final wash.

-

-

Boc Deprotection:

-

Washing:

-

Wash the resin thoroughly to remove residual TFA:

-

DCM (3 x 1.5 L)

-

IPA (2 x 1.5 L)

-

DCM (3 x 1.5 L)

-

-

-

Neutralization:

-

Add 10% DIEA in DCM (1.5 L). Stir for 5 minutes. Drain.

-

Repeat the neutralization step one more time to ensure the N-terminal amine is in its free base form.[2]

-

-

Washing:

-

Wash the resin with DCM (5 x 1.5 L) to remove excess DIEA.

-

-

Coupling Step (Using Boc-L-Asp(OBzl)-Anhydride):

-

Dissolve Boc-L-Asp(OBzl)-anhydride (2.5 equivalents, 200 mmol, ~62.2 g) in a minimal amount of DMF, then dilute with DCM (1.2 L).

-

Add the amino acid solution to the resin.

-

Stir at room temperature for 1-2 hours.

-

-

In-Process Control (Kaiser Test):

-

After the coupling time, take a small sample of the resin beads.

-

Perform a Kaiser test to check for the presence of free primary amines.

-

Result: A blue bead color indicates complete coupling. A yellow/colorless bead indicates incomplete coupling, and the coupling step should be repeated.

-

-

Washing:

-

Once coupling is complete, drain the reaction solution.

-

Wash the resin with DCM (3 x 1.5 L) and DMF (2 x 1.5 L) to prepare for the next cycle.

-

-

Chain Elongation:

-

Repeat steps 2-8 for each subsequent amino acid in the peptide sequence. For standard Boc-amino acids, use a standard coupling protocol (e.g., HBTU/DIEA or DIC/HOBt).

-

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the peptide-resin thoroughly and dry it under vacuum.

-

HF Cleavage (Expert Use Only):

-

Place the dried peptide-resin (e.g., 50 g) in a specialized HF cleavage apparatus vessel.

-

Add a scavenger mixture (e.g., 50 mL of anisole or a p-cresol/p-thiocresol mixture).

-

Cool the vessel to -5 to 0 °C.

-

Carefully condense anhydrous HF (approx. 500 mL) into the vessel.

-

Stir the mixture at 0 °C for 60-90 minutes.[7]

-

Remove the HF by vacuum evaporation.

-

-

Work-up:

-

Wash the remaining residue with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

-

Filter the crude peptide.

-

Dissolve the peptide in an aqueous solution (e.g., 10% acetic acid) and lyophilize.

-

-

-

Purification:

-

Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC).

-

Analyze fractions for purity and pool the correct fractions.

-

Lyophilize the pure fractions to obtain the final peptide product as a white, fluffy powder.

-

Quantitative Data and Process Parameters

| Parameter | Value/Condition | Rationale & Notes |

| Resin Loading | 0.5 - 1.0 mmol/g | Higher loading can lead to aggregation issues with long peptides. Lower loading is safer for complex sequences. |

| Boc-AA Equivalents | 2.5 - 4.0 eq. | Excess reagent drives the coupling reaction to completion, crucial for large-scale synthesis.[2] |

| Boc-Asp Anhydride Eq. | 2.5 eq. | The anhydride is highly reactive; a lower excess compared to standard couplings is often sufficient. |

| Deprotection Time | 30 minutes | Ensures complete removal of the Boc group without significant side reactions.[7] |

| Coupling Time | 1 - 2 hours | Monitor with Kaiser test. Difficult couplings (e.g., due to aggregation) may require longer times or double coupling. |

| Cleavage Cocktail | HF / Anisole (9:1 v/v) | Anisole acts as a scavenger to trap the tert-butyl cations generated during deprotection, preventing side reactions.[7] |

| Cleavage Temperature | 0 °C | Low temperature minimizes acid-catalyzed side reactions, including aspartimide formation and racemization. |

| Expected Crude Purity | 60 - 85% | Highly sequence-dependent. The goal is to maximize the main peak to simplify downstream purification. |

| Expected Final Yield | 20 - 40% | Reflects losses during synthesis, cleavage, and multi-step purification. |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance near the coupling site.- Peptide aggregation on the resin. | - Recouple: Repeat the coupling step with fresh reagents.- Change Solvent: Use DMF or NMP, which have better solvating properties than DCM.- Increase Temperature: Cautiously raise the temperature to 30-40°C to disrupt aggregation. |

| Multiple Peaks in HPLC of Crude Product | - Aspartimide formation during cleavage.- Deletion sequences from incomplete coupling.- Side-chain modification by scavengers. | - Optimize Cleavage: Reduce HF cleavage time or temperature. Consider alternative, less harsh cleavage cocktails if compatible.- Ensure Complete Coupling: Implement routine Kaiser testing after every coupling step.- Use Appropriate Scavengers: Tailor the scavenger cocktail to the peptide sequence (e.g., add ethanedithiol for Trp-containing peptides).[7] |

| Low Final Yield | - Incomplete coupling at multiple steps.- Premature chain cleavage from the resin.- Poor recovery during work-up/purification. | - Review Synthesis History: Analyze Kaiser test results to identify problematic couplings.- Use a More Stable Linker: For long syntheses, PAM resin is more acid-stable than standard Merrifield resin.[2]- Optimize Purification: Adjust HPLC gradients and collection parameters to improve resolution and recovery. |

References

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry & BioChemistry, 26, e202500490. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

-

Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid in Pharmaceutical Chemistry. Pharmaffiliates. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

-

Large Scale Synthesis of Long Peptides. PerSeptive Biosystems Technical Note. [Link]

-

Large-scale synthesis of peptides. Semantic Scholar. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Boc-L-Aspartic anhydride CAS NO.30750-74-4. Shanghai AngewChem Co., Ltd. [Link]

-

ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]

-

N-Boc-L-aspartic Acid. CRO Splendid Lab Pvt. Ltd. [Link]

-

Introduction to Peptide Synthesis. National Institutes of Health (NIH). [Link]

-

Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. ResearchGate. [Link]

Sources

- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chempep.com [chempep.com]

Troubleshooting & Optimization

Technical Support Center: Strategies to Avoid Racemization of Aspartic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in peptide synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions regarding one of the most persistent challenges in the field: the racemization of aspartic acid (Asp) residues during solid-phase peptide synthesis (SPPS). Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Real-Time Synthesis Problems

This section addresses specific experimental issues. Each entry is formatted to help you quickly identify a problem, understand its cause, and implement a robust solution.

Issue 1: My HPLC shows a broad peak or a doublet for my Asp-containing peptide, and Mass Spec confirms the correct mass. Is this racemization?

Short Answer: It is highly likely that you are observing diastereomers resulting from racemization of the aspartic acid residue. The epimerized (D-Asp) peptide often co-elutes or elutes very closely to the desired (L-Asp) peptide, leading to poor peak shape or separation into a doublet.

In-Depth Explanation: Racemization of aspartic acid during Fmoc-based SPPS is not a direct consequence of the coupling step itself but is intricately linked to a side reaction known as aspartimide formation . This process is particularly problematic during the repetitive base-catalyzed Fmoc-deprotection steps using piperidine.[1][2]

The mechanism proceeds as follows:

-

Deprotonation: The basic conditions required for Fmoc removal can deprotonate the backbone amide nitrogen of the residue C-terminal to the Asp.

-

Cyclization: This deprotonated nitrogen then acts as an internal nucleophile, attacking the carbonyl carbon of the Asp side-chain ester, forming a five-membered succinimide ring, also known as an aspartimide.[1][3]

-

Racemization: The α-proton of the aspartimide ring is highly acidic and can be easily abstracted by the base.[4] Re-protonation can occur from either face, leading to a loss of stereochemical integrity (racemization).

-

Hydrolysis/Aminolysis: The aspartimide ring can be opened by nucleophiles. Hydrolysis (from trace water) or aminolysis (e.g., by piperidine) can occur at either of the two carbonyl carbons, leading to a mixture of the desired α-linked peptide, the rearranged β-linked peptide, and their corresponding D-isomers.[1][2]

Because the D-Asp diastereomer and the β-aspartyl isomers have the same mass as the target peptide, they can be difficult to detect by mass spectrometry alone but are often revealed by high-resolution chromatography.[2]

Workflow: Confirming and Quantifying Asp Racemization

Caption: Workflow for confirming suspected Asp racemization.

Issue 2: My synthesis is prone to aspartimide formation, especially at an Asp-Gly sequence. How can I suppress this?

Short Answer: The Asp-Gly sequence is notoriously problematic due to the lack of steric hindrance from glycine, which facilitates the cyclization reaction.[1][3] To mitigate this, you must modify your synthesis strategy by either altering deprotection conditions, choosing a specialized Asp derivative, or employing backbone protection.

In-Depth Explanation & Solutions:

The rate of aspartimide formation is highly dependent on the residue following the Asp. Sterically unhindered residues like Glycine (Gly), Alanine (Ala), and Serine (Ser) are most problematic.[5]

Strategy 1: Modify Fmoc-Deprotection Conditions

The standard 20% piperidine in DMF is often too harsh for sensitive sequences.

-

Use a Weaker Base: Replace piperidine with a less basic amine like piperazine or morpholine .[1][6] While deprotection may be slower, aspartimide formation is significantly reduced.[1]

-

Add an Acidic Additive: Buffering the deprotection cocktail can suppress the side reaction. The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine solution is a classic and effective method.[5][6][7] More modern and non-explosive alternatives like Oxyma Pure have also shown excellent efficacy.[1][3] Some studies also show that small amounts of organic acids, like formic acid, can be highly effective.[1][8]

Strategy 2: Utilize Sterically Hindered Side-Chain Protecting Groups

The standard tert-butyl (OtBu) protecting group on the Asp side chain offers insufficient protection. More sterically demanding protecting groups can physically block the nucleophilic attack of the backbone amide.

-

Fmoc-Asp(OMpe)-OH (3-methyl-3-pentyl ester) and Fmoc-Asp(OPhp)-OH (4-n-propyl-4-heptyl ester) offer increased bulk.

-

Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl ester) has been shown to be exceptionally effective, reducing aspartimide formation to almost undetectable levels even in challenging sequences.[1][2]

Strategy 3: Employ Backbone Protection

This is one of the most robust methods to completely prevent aspartimide formation. A protecting group is installed on the amide nitrogen of the residue preceding the Asp.

-

2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are used for this purpose.[5] These groups prevent the necessary deprotonation for cyclization. They are typically introduced using a pre-formed dipeptide, such as Fmoc-Xaa(Dmb)-Gly-OH .[5] While effective, coupling onto the Dmb-protected amine can be sterically hindered and may require stronger coupling conditions.[5]

Frequently Asked Questions (FAQs)

Q1: Why is Aspartic Acid so much more prone to racemization than other amino acids?

The unique susceptibility of Asp is due to its β-carboxylic acid side chain, which enables the intramolecular cyclization to an aspartimide intermediate.[1] This five-membered ring structure significantly increases the acidity of the α-proton, making it easy for a base to remove it and create a planar, achiral enolate intermediate.[4] Other amino acids (with the exception of Cys and His under certain conditions) lack this pathway for forming a stable, racemization-prone intermediate.[5]

Caption: Simplified pathway of Asp racemization via aspartimide.

Q2: Which coupling reagents are best to use for Asp-containing peptides to minimize racemization?

While racemization is primarily a function of the basic deprotection step, the choice of coupling reagent and additives is still crucial for ensuring high fidelity. The goal is to achieve rapid and efficient coupling without exacerbating side reactions.

-

Uronium/Guanidinium Reagents with Additives: Reagents like HATU , HBTU , and HCTU are highly efficient. When used with additives that suppress racemization, such as HOBt or its superior, non-explosive analogue Oxyma Pure , they provide a robust system.[9] The additive forms an active ester that reacts more slowly with the amine component, reducing the lifetime of the highly reactive species that can lead to side reactions.[5]

-

Carbodiimides with Additives: The combination of a carbodiimide like DIC (N,N'-diisopropylcarbodiimide) with HOBt or Oxyma Pure is a classic, cost-effective, and low-racemization method.[9] This combination is considered one of the best methods for minimizing racemization, especially for sensitive residues like Cysteine and Aspartic acid.[9]

The key takeaway is that the additive (HOBt, HOAt, Oxyma) is more critical than the coupling reagent itself for suppressing racemization during the activation/coupling event.[5][9]

Q3: I am using microwave-assisted SPPS. Does the increased temperature affect Asp racemization?

Yes, elevated temperatures used in microwave-assisted SPPS can significantly accelerate the rate of aspartimide formation.[7][10] While the microwave energy efficiently drives coupling and deprotection reactions to completion, it also provides the energy to overcome the activation barrier for the cyclization side reaction.[11]

Mitigation Strategies for Microwave SPPS:

-

Lower Coupling Temperature: For Asp residues, consider lowering the microwave coupling temperature from a standard 75-80°C to 50°C. This has been shown to limit racemization.[7][10]

-

Use Optimized Deprotection Reagents: It is imperative to use a buffered deprotection solution (e.g., 20% piperidine with 0.1M HOBt or Oxyma) or a weaker base like piperazine when performing microwave deprotection steps on an Asp-containing peptide.[7][10]

-

Conventional Coupling: For particularly critical Asp residues, you can perform the coupling step conventionally (at room temperature) while synthesizing the rest of the peptide using microwave assistance.[7][10]

Summary Table: Strategies to Mitigate Aspartic Acid Racemization

| Strategy | Method | Advantages | Disadvantages | Efficacy |

| Deprotection Modification | Add 0.1M HOBt or Oxyma to piperidine | Simple to implement, effective reduction | HOBt is explosive when dry; does not completely eliminate the problem | Good |

| Use weaker bases (e.g., piperazine) | Significant reduction in aspartimide | Slower deprotection times may be required | Good | |

| Side-Chain Protection | Use sterically bulky protecting groups (OMpe, OPhp, OBno) | Universal solution, highly effective | Higher cost of specialized amino acid derivatives | Very Good to Excellent |

| Backbone Protection | Use Dmb or Hmb dipeptides | Completely eliminates aspartimide formation | Higher cost; sterically hindered coupling onto the protected amine | Excellent |

| Boc Chemistry | Use Boc-Asp(OChx)-OH | Avoids base-catalyzed aspartimide formation | Requires use of hazardous HF or TFMSA for cleavage | Excellent |

Protocol: Low-Racemization Coupling of Fmoc-Asp(OtBu)-OH using DIC/Oxyma

This protocol is a reliable method for incorporating an Asp residue while minimizing the risk of side reactions during the coupling step.

Materials:

-

Resin-bound peptide with free N-terminal amine

-

Fmoc-Asp(OtBu)-OH (3 equivalents)

-

Oxyma Pure (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of the deprotection base.

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3 eq.) and Oxyma Pure (3 eq.) in a minimal amount of DMF.

-

Activation: Add DIC (3 eq.) to the solution from Step 2. Allow the mixture to pre-activate for 2-5 minutes at room temperature. Note: Do not pre-activate for extended periods as this can lead to side reactions.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test or other colorimetric test to monitor the reaction for completion.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Proceed: Continue with the synthesis to the next deprotection and coupling cycle.

Causality: Using DIC with Oxyma generates an O-acylisourea intermediate that rapidly reacts with Oxyma to form a less reactive, but still efficient, Oxyma active ester. This active ester has a lower propensity for racemization compared to the more reactive intermediates formed by other reagents, and the absence of a strong organic base (like DIPEA) during coupling further safeguards the stereochemistry.[9]

References

-

Kong, M., van den Braak, T., & Boltje, T. J. (2024). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202300490. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

-

Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

-

Radboud Repository. (2024). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud University. [Link]

-

Capasso, S., et al. (1996). Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism. Journal of the American Chemical Society, 118(13), 3259-3265. [Link]

-

Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

-

Semantic Scholar. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]

-

AAPPTEC. (2012). Preventing aspartimide formation during peptide synthesis. AAPPTEC. [Link]

-

Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. [Link]

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. biotage.com [biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Validation & Comparative

A Comparative Guide to Boc-L-aspartic Anhydride and Boc-L-aspartic Acid in Peptide Coupling: Efficiency, Side Reactions, and Practical Considerations

For researchers, chemists, and professionals in drug development, the precise and efficient synthesis of peptides is paramount. The incorporation of aspartic acid, a key amino acid, presents unique challenges, primarily the propensity for aspartimide formation, a notorious side reaction that can derail a synthesis and complicate purification. This guide provides an in-depth technical comparison of two common starting materials for introducing the Boc-protected aspartic acid residue: Boc-L-aspartic anhydride and Boc-L-aspartic acid . We will delve into their respective efficiencies in peptide coupling, the mechanistic underpinnings of their reactivity, and the critical side reactions to consider. This analysis is supported by established principles in peptide chemistry and will equip you with the knowledge to make informed decisions for your synthetic strategy.

The Central Challenge: Aspartimide Formation

Before comparing the two reagents, it is crucial to understand the primary obstacle in aspartic acid incorporation: aspartimide formation. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartic acid residue, leading to a five-membered succinimide ring. This side reaction is problematic for several reasons:

-

Formation of β-peptides: The aspartimide ring can be opened by nucleophiles, including the amine of the next amino acid to be coupled or residual bases, at either the α- or β-carbonyl group. This leads to a mixture of the desired α-peptide and the isomeric β-peptide, which can be difficult to separate.[1]

-

Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization under basic conditions, resulting in a loss of stereochemical integrity.[1]

-

Chain termination: The formation of the stable aspartimide can sometimes act as a termination point for the growing peptide chain.

The propensity for aspartimide formation is sequence-dependent, being more pronounced in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[2] It can be triggered under both the basic conditions of Fmoc deprotection and the acidic conditions of Boc-SPPS, particularly during final cleavage with strong acids like HF.[3]

Boc-L-Aspartic Acid: The Workhorse of Boc-SPPS

The most commonly employed method for introducing aspartic acid in Boc-based solid-phase peptide synthesis (Boc-SPPS) involves the use of N-α-Boc-L-aspartic acid with its side-chain carboxyl group protected, typically as a benzyl ester (Boc-Asp(OBzl)-OH ).[4]

Mechanism of Coupling

Boc-Asp(OBzl)-OH requires activation of its free α-carboxyl group to facilitate amide bond formation. This is typically achieved in situ using a variety of coupling reagents. The general mechanism involves the conversion of the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the free amine of the growing peptide chain.

Common activation strategies include:

-

Carbodiimides (e.g., DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more commonly, with an additive like 1-hydroxybenzotriazole (HOBt) to form a less reactive but more stable active ester, which then acylates the amine. The use of HOBt is also known to suppress racemization.[5]

-

Phosphonium Salts (e.g., PyBOP, HBTU): These reagents, in the presence of a base, convert the carboxylic acid into an OBt active ester. They are known for their high efficiency and rapid coupling times.[5]

-

Aminium/Uronium Salts (e.g., HATU, TBTU): Similar to phosphonium salts, these reagents generate highly reactive activated esters, with HATU forming a HOAt ester, which is particularly effective in difficult couplings.[5]

Caption: Workflow for Boc-Asp(OBzl)-OH Coupling.

Efficiency and Side Reactions

The efficiency of coupling with Boc-Asp(OBzl)-OH is generally high, provided that an appropriate coupling reagent is used and reaction conditions are optimized. However, the multi-step nature of in situ activation can sometimes lead to incomplete reactions or the formation of byproducts from the coupling reagents themselves.

The primary concern, as previously mentioned, is aspartimide formation . While Boc-SPPS is generally less prone to this side reaction than Fmoc-SPPS due to the acidic deprotection conditions which protonate the backbone amide, it can still occur, especially during prolonged coupling times or with certain sequences.[2][3]

Boc-L-Aspartic Anhydride: The High-Energy Alternative

Boc-L-aspartic anhydride is a pre-activated form of Boc-L-aspartic acid. In peptide synthesis, symmetric anhydrides of protected amino acids are known to be highly effective acylating agents.

Mechanism of Coupling

The use of a pre-formed symmetric anhydride simplifies the coupling step as the activation has already been performed. The anhydride reacts directly with the free amine of the peptide chain to form the desired peptide bond. One molecule of the Boc-amino acid is incorporated into the peptide, and the other is released as the Boc-amino acid carboxylate.

Caption: Direct Coupling with Boc-L-Aspartic Anhydride.

Efficiency and Practical Considerations

Theoretical Advantages:

-

High Reactivity and Speed: Anhydrides are generally more reactive than the corresponding acids, which can lead to faster coupling reactions and potentially higher yields, especially for sterically hindered couplings.

-

Simplified Reaction Conditions: The use of a pre-formed anhydride eliminates the need for additional coupling reagents and additives during the coupling step, simplifying the protocol and avoiding byproducts from these reagents.

Potential Disadvantages and Challenges:

-

Stability and Handling: Anhydrides are highly susceptible to hydrolysis. Moisture in the solvents or atmosphere can quickly degrade the anhydride back to the carboxylic acid, reducing its coupling efficiency. This necessitates careful handling and the use of rigorously dried solvents and inert atmosphere conditions.

-

Cost and Availability: Pre-formed anhydrides are often more expensive and less commonly available than the corresponding carboxylic acids.

-

Risk of Side Reactions: The high reactivity of the anhydride could potentially lead to a higher incidence of side reactions, including aspartimide formation, although direct comparative data is lacking. The formation of N-carboxyanhydrides (NCAs) from Boc-amino acids is another avenue for creating highly reactive species, but these also come with stability challenges.[6][7]

-

Stoichiometry: Two equivalents of the Boc-amino acid are consumed for each coupling reaction, which can be a significant consideration for expensive or rare amino acid derivatives.

Head-to-Head Comparison: A Data-Driven Perspective

While direct, peer-reviewed studies providing a quantitative comparison of the efficiency of Boc-L-aspartic anhydride versus in situ activated Boc-L-aspartic acid are scarce, we can construct a qualitative and semi-quantitative comparison based on the known principles of peptide chemistry.

| Feature | Boc-L-Aspartic Acid (e.g., Boc-Asp(OBzl)-OH) | Boc-L-Aspartic Anhydride |

| Reactivity | Lower (requires in situ activation) | Higher (pre-activated) |

| Coupling Speed | Dependent on coupling reagent; generally slower | Potentially faster |

| Yield | Generally high with optimized protocols | Potentially higher, especially for difficult couplings |

| Side Reactions | Aspartimide formation is a known risk; byproducts from coupling reagents | Aspartimide formation risk is likely present; sensitive to hydrolysis |

| Ease of Handling | Stable solid, less sensitive to moisture | Highly moisture-sensitive, requires inert conditions |

| Cost-Effectiveness | More economical; one equivalent per coupling | Less economical; two equivalents of amino acid per coupling |

| Protocol Complexity | Requires coupling reagents and additives | Simpler coupling step, but requires careful preparation/handling of the anhydride |

Experimental Protocols

Standard Protocol for Boc-Asp(OBzl)-OH Coupling in Boc-SPPS

This protocol describes a typical manual solid-phase peptide synthesis cycle for coupling Boc-Asp(OBzl)-OH.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Asp(OBzl)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes.

-

Drain and treat with 50% TFA in DCM for 20 minutes.

-

Wash the resin with DCM (3x), followed by DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DMF for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF (5x).

-

-

Coupling:

-

In a separate vessel, dissolve Boc-Asp(OBzl)-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.

General Protocol for Coupling with a Pre-formed Symmetric Anhydride

This protocol outlines the general steps for using a pre-formed symmetric anhydride.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Pre-formed Boc-L-aspartic anhydride (side-chain protected)

-

DMF, anhydrous peptide synthesis grade

-

DCM, anhydrous peptide synthesis grade

-

DIEA

-

TFA

Procedure:

-

Resin Swelling and Deprotection: Follow steps 1 and 2 from the Boc-Asp(OBzl)-OH protocol.

-

Neutralization: Follow step 3 from the Boc-Asp(OBzl)-OH protocol.

-

Coupling:

-

Dissolve the Boc-L-aspartic anhydride (1.5 equivalents, providing 3 equivalents of the amino acid) in anhydrous DMF.

-

Immediately add the anhydride solution to the neutralized resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

-

Washing: Follow step 5 from the Boc-Asp(OBzl)-OH protocol.

-

Monitoring: Perform a Kaiser test to confirm reaction completion.

Conclusion and Recommendations

The choice between Boc-L-aspartic acid and Boc-L-aspartic anhydride for peptide coupling is a trade-off between convenience, reactivity, and control over side reactions.

-

Boc-L-aspartic acid (as Boc-Asp(OBzl)-OH) remains the industry standard for good reason. It is a stable, cost-effective reagent, and its coupling chemistry is well-understood and highly optimizable through the vast array of available coupling reagents. For most applications, particularly for routine peptide synthesis, the in situ activation of Boc-Asp(OBzl)-OH provides a reliable and efficient method for incorporating aspartic acid residues. The key to success lies in choosing the right coupling conditions and being mindful of the potential for aspartimide formation, especially in problematic sequences.

-

Boc-L-aspartic anhydride represents a more specialized approach. Its high reactivity makes it a potentially powerful tool for difficult couplings where standard methods may fail or are inefficient. However, its utility is hampered by its instability, particularly its sensitivity to moisture, and its higher cost. The use of the pre-formed anhydride is best reserved for situations where speed is critical or where conventional coupling methods have proven inadequate.

For the majority of peptide synthesis projects, a well-optimized protocol using Boc-Asp(OBzl)-OH with a modern coupling reagent such as HATU or HBTU will deliver excellent results while minimizing the risk of side reactions. The use of Boc-L-aspartic anhydride should be considered a specialized tool for challenging synthetic problems, to be used with a thorough understanding of its handling requirements and reactivity profile.

References

- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- Amino Acid Deriv

- ASPARTIMIDE FORMATION - Measures to Tackle an Undesired Side Reaction. Iris Biotech GmbH.

- Amino acid N-carboxyanhydride. Wikipedia.

- Boc Solid Phase Peptide Synthesis. ChemPep Inc.

- Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers (Basel), 10(2), 169.

- Synthesis of α-Amino Acid N-Carboxyanhydrides. Org. Process Res. Dev., 25(9), 2194–2199.

Sources

- 1. media.iris-biotech.de [media.iris-biotech.de]

- 2. chempep.com [chempep.com]